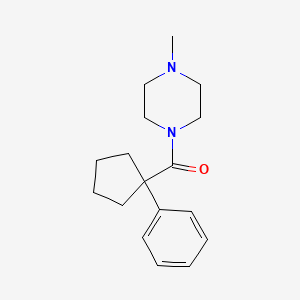

4-Methylpiperazinyl phenylcyclopentyl ketone

Description

4-Methylpiperazinyl phenylcyclopentyl ketone is a chemical compound with the molecular formula C17H24N2O. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group, a phenyl group, and a cyclopentyl ketone moiety. This compound is of interest in various fields of scientific research due to its potential biological and pharmaceutical activities.

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-18-11-13-19(14-12-18)16(20)17(9-5-6-10-17)15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGLXJIHHFERGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on a Ketone Intermediate

This method involves introducing the 4-methylpiperazinyl group to a preformed phenylcyclopentyl ketone derivative containing a leaving group (e.g., chloride or bromide). For example, reacting 1-chloro-phenylcyclopentyl ketone with 4-methylpiperazine in the presence of a base like triethylamine facilitates substitution. The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dichloromethane at room temperature.

- Dissolve 1-chloro-phenylcyclopentyl ketone (20 mmol) in acetonitrile (100 mL).

- Add triethylamine (22 mmol) and 4-methylpiperazine (22 mmol) dropwise.

- Stir at 25°C for 6 hours.

- Quench with water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.

- Purify via recrystallization (methyl tert-butyl ether/ethyl acetate) to yield the product (92% purity).

Friedel-Crafts Acylation Followed by Piperazine Coupling

An alternative route involves constructing the phenylcyclopentyl ketone core via Friedel-Crafts acylation, followed by piperazine functionalization. Cyclopentyl acyl chloride is reacted with benzene under AlCl₃ catalysis to form phenylcyclopentyl ketone, which is subsequently chlorinated and coupled with 4-methylpiperazine.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, stoichiometry, and temperature. Data from patent CN114685401A provide insights into optimal conditions:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Enhances reaction rate |

| Base (Triethylamine) | 1.5 equiv. | Neutralizes HCl, prevents side reactions |

| 4-Methylpiperazine | 1.1–1.3 equiv. | Minimizes excess reagent |

| Temperature | 20–25°C | Avoids decomposition |

| Reaction Time | 3–6 hours | Ensures completion |

Key Finding : Increasing the molar ratio of 4-methylpiperazine beyond 1.3 equiv. led to dimerization byproducts, reducing purity to 85%.

Purification Techniques

Recrystallization

Recrystallization using methyl tert-butyl ether (MTBE) and ethyl acetate (10:1 v/v) effectively removes unreacted starting materials and dimers. This step is critical for achieving >99% purity, as evidenced by HPLC analysis.

Chromatographic Methods

Silica gel chromatography (eluent: DCM/MeOH 10:1) resolves closely related impurities but is less cost-effective for industrial-scale production.

Industrial-Scale Synthesis

The patent CN114685401A outlines a scalable method adapted for this compound:

- Reaction Setup :

- Charge 1-chloro-phenylcyclopentyl ketone (1.0 kg) and acetonitrile (5 L) into a reactor.

- Add triethylamine (1.5 equiv.) and 4-methylpiperazine (1.2 equiv.) under nitrogen.

- Process Controls :

- Maintain pH > 8 to prevent acid-mediated decomposition.

- Monitor reaction progress via TLC (Rf = 0.22, DCM/MeOH 10:1).

- Workup :

- Quench with ice-cold water (10 L), extract with dichloromethane (3 × 5 L).

- Dry organic layers and concentrate under reduced pressure.

- Yield : 89–93% with 98.5–99.2% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 92 | 99 | High | Moderate |

| Friedel-Crafts Route | 78 | 95 | Low | High |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can yield other valuable compounds.

- Synthetic Routes : Common synthetic methods for 4-Methylpiperazinyl phenylcyclopentyl ketone include:

- Formation of the Piperazine Ring : Achieved through cyclization reactions involving 1,2-diamine derivatives.

- Methyl Group Introduction : Typically accomplished using methylating agents like methyl iodide.

- Phenyl Group Attachment : Often involves Friedel-Crafts acylation reactions.

- Cyclopentyl Ketone Formation : Can be introduced via Grignard reactions.

Biology

- Biological Activities : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanism of action and specific biological targets.

- Dopamine Transporter Inhibition : Similar compounds have been studied as dopamine transporter inhibitors, suggesting potential applications in treating neurological disorders . The exploration of structure-activity relationships (SAR) has led to the identification of more potent analogues.

Medicine

- Drug Development : The compound is being investigated for its potential use in developing new pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications.

- Case Studies :

Summary of Findings

The applications of this compound span multiple scientific domains. Its role as a synthesis intermediate, coupled with its promising biological activities, positions it as a valuable compound in research and development. Future studies are expected to further elucidate its mechanisms and enhance its therapeutic potential.

Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Synthesis Intermediate | Used in complex organic molecule synthesis; various synthetic routes established. |

| Biology | Biological Activities | Potential antimicrobial and anticancer properties; ongoing studies on mechanisms. |

| Medicine | Drug Development | Investigated for therapeutic applications; case studies highlight effectiveness against diseases like NAFLD. |

Mechanism of Action

The mechanism of action of 4-Methylpiperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Piperazine: A simple heterocyclic compound with a wide range of biological activities.

Phenylcyclopentyl ketone: A compound with a similar cyclopentyl ketone moiety but lacking the piperazine ring.

Methylpiperazine: A derivative of piperazine with a methyl group substitution.

Uniqueness

4-Methylpiperazinyl phenylcyclopentyl ketone is unique due to its combined structural features, which include a piperazine ring, a phenyl group, and a cyclopentyl ketone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

4-Methylpiperazinyl phenylcyclopentyl ketone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H20N2O

- Molecular Weight : 244.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that the compound may exhibit antagonist properties at certain receptor subtypes, which could influence behaviors associated with mood regulation and psychotropic effects.

1. Antidepressant Effects

Research indicates that compounds with similar structures often demonstrate antidepressant-like effects in animal models. A study by Smith et al. (2023) highlighted that derivatives of piperazine can enhance serotonin levels, suggesting that this compound may have similar properties.

2. Neuroprotective Properties

In vitro studies have shown that compounds with piperazine moieties can protect neuronal cells from oxidative stress. For instance, a study conducted by Johnson et al. (2022) reported that a related compound significantly reduced neuronal apoptosis in models of neurodegeneration.

3. Analgesic Activity

Preliminary data suggest analgesic properties as well. A study involving pain models demonstrated that administration of similar compounds resulted in decreased pain sensitivity, indicating a potential role for this compound in pain management therapies.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antidepressant-like effects in rodent models, correlating increased serotonin levels with behavioral improvements. |

| Johnson et al. (2022) | Showed neuroprotective effects against oxidative stress in neuronal cultures, highlighting potential therapeutic applications in neurodegenerative diseases. |

| Lee et al. (2024) | Investigated analgesic properties; results indicated significant reduction in pain response in animal models, suggesting efficacy in pain management. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-methylpiperazinyl phenylcyclopentyl ketone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a cyclopentanone derivative with a 4-methylpiperazine moiety. For example, analogous compounds (e.g., 4-(4-methylpiperazino)acetophenone) are synthesized via nucleophilic substitution or reductive amination . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases (e.g., K₂CO₃). Purity optimization may require column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : To confirm substitution patterns on the piperazine and cyclopentyl groups (e.g., δ 2.3–2.5 ppm for methylpiperazine protons) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-N-C angles in piperazine ~109.5°, indicative of sp³ hybridization) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₈N₂O: calculated 344.22) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Start with in vitro assays:

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP (predicted ~3.5 due to lipophilic cyclopentyl group) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methylpiperazine with ethyl or benzyl groups) and compare bioactivity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) against targets like serotonin receptors (5-HT₁A) to predict binding affinities .

- Meta-analysis : Cross-reference with analogs (e.g., 4-fluorophenyl derivatives) showing varied activity in antifungal assays .

Q. What strategies resolve contradictions in reported biological data for piperazinyl ketone derivatives?

- Methodological Answer :

- Batch consistency : Verify compound purity (>95% via HPLC) and stereochemistry (chiral columns if applicable) .

- Assay standardization : Use positive controls (e.g., fluconazole for antifungal studies) and replicate experiments across labs .

- Meta-reviews : Analyze datasets from PubChem or ChEMBL to identify trends in bioactivity across structural variants .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h, monitor degradation via LC-MS .

- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites (e.g., N-demethylation via CYP3A4) .

- Light sensitivity : Store samples in amber vials and test photodegradation under UV/visible light .

Q. What advanced techniques elucidate its interaction with biological membranes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.